17(S),18(R)-Epoxyeicosatetraenoic Acid, commonly referred to as 17(R),18(S)-EETeTr, is a significant metabolite derived from eicosapentaenoic acid. This compound is primarily produced through the enzymatic action of cytochrome P450 epoxygenases. It has garnered attention due to its potent biological activities, particularly in cardiovascular health, where it exhibits negative chronotropic effects and offers protection against calcium overload in cardiac cells. The compound's structure-activity relationship has been extensively studied, revealing minimal structural elements necessary for its pharmacological effects .
17(R),18(S)-EETeTr is synthesized from eicosapentaenoic acid, which is a polyunsaturated fatty acid found in fish oils and certain algae. This compound is produced endogenously in the body through the metabolism of eicosapentaenoic acid by cytochrome P450 enzymes, specifically through the epoxidation process .
17(R),18(S)-EETeTr belongs to the class of eicosanoids, which are signaling molecules derived from fatty acids. It is categorized as an epoxide, a type of reactive organic compound characterized by a three-membered cyclic ether. Its classification as a cytochrome P450 metabolite places it within a broader group of biologically active lipids that are crucial in various physiological processes .
The synthesis of 17(R),18(S)-EETeTr can be achieved through several methods, primarily involving the epoxidation of eicosapentaenoic acid. Two notable approaches include:
The synthesis typically requires controlled conditions to ensure high purity and yield. Techniques such as High-Performance Liquid Chromatography (HPLC) are employed for purification and analysis of enantiomers, confirming their optical purity and structural integrity .
The molecular structure of 17(R),18(S)-EETeTr features a unique epoxide functional group at the 17 and 18 positions of the eicosatetraenoic acid backbone. This structure contributes to its biological activity and stability.
17(R),18(S)-EETeTr is involved in various biochemical reactions:
The stability of the epoxide group under physiological conditions is critical for its function. Studies have shown that modifications to this structure can lead to variations in biological activity and metabolic stability .
The mechanism of action for 17(R),18(S)-EETeTr primarily involves modulation of intracellular calcium levels in cardiomyocytes. By acting on specific receptors or ion channels, it induces negative chronotropic effects—slowing down heart rate—and protects against calcium overload during stress conditions.
Research indicates that the effective concentration (EC50) for these protective effects ranges from approximately 1 to 2 nM, highlighting its potency as a cardioprotective agent .
Relevant analyses indicate that modifications to the structure can significantly alter its physical properties and biological activities .
17(R),18(S)-EETeTr has several potential applications in scientific research:
17(S),18(R)-Epoxyeicosatetraenoic acid [17(S),18(R)-EETeTr] is a specialized lipid mediator biosynthesized primarily through the cytochrome P450 (CYP) epoxygenase pathway. This pathway metabolizes dietary ω-3 polyunsaturated fatty acids (PUFAs), notably eicosapentaenoic acid (EPA; 20:5, ω-3). CYP enzymes, particularly isoforms within the 2C and 2J families, catalyze the oxidation of the terminal Δ17,18 double bond of EPA, resulting in epoxidation to form 17,18-epoxyeicosatetraenoic acid (17,18-EEQ or EETeTr) [1] [2]. This reaction requires molecular oxygen and NADPH as a cofactor. The CYP epoxygenase pathway competes with cyclooxygenase (COX) and lipoxygenase (LOX) for free EPA substrate. However, a key distinction is that CYP epoxygenation generates epoxide metabolites like EETeTrs, whereas COX and LOX produce prostanoids, thromboxanes, and leukotrienes. Notably, dietary ω-3 PUFA supplementation significantly shifts endogenous CYP-eicosanoid profiles in organs like the heart, kidney, and liver towards increased EPA-derived metabolites, including EETeTr regioisomers, compared to arachidonic acid (ω-6 PUFA) derived epoxides under normal dietary conditions [1].
The epoxidation of the EPA Δ17,18 double bond by CYP epoxygenases is stereoselective, generating specific enantiomeric pairs. While many mammalian CYP epoxygenases preferentially produce the 17(R),18(S)-EETeTr enantiomer, the formation of the 17(S),18(R)-EETeTr enantiomer also occurs, albeit often in lower relative abundance depending on the specific CYP isoform involved [1]. This stereochemical divergence arises from the differential orientation and mechanism of EPA binding within the active site of the CYP enzyme, controlling the face of the Δ17,18 double bond exposed to the activated oxygen species (likely a ferryl-oxo complex). The resulting epoxide stereochemistry is crucial, as the biological activities of the 17(R),18(S) and 17(S),18(R) enantiomers are distinct and often antagonistic. Studies utilizing chiral analysis have confirmed the presence of both enantiomers, including 17(S),18(R)-EETeTr, in biological systems, particularly following ω-3 PUFA supplementation [1]. The soluble epoxide hydrolase (sEH) enzyme, which hydrolyzes epoxides to diols, also exhibits stereochemical preferences but can metabolize both EETeTr enantiomers, contributing to their overall bioactivity profile [1].
17(S),18(R)-EETeTr is formed endogenously in mammalian tissues, with its distribution influenced by CYP epoxygenase expression and dietary EPA levels. Tissues rich in CYP epoxygenases, such as the heart, kidney, liver, lung, and vascular endothelium, are significant sites of EETeTr biosynthesis. Within the cardiovascular system, CYP2J isoforms are particularly prominent in cardiomyocytes and endothelial cells, facilitating local production [1] [2]. Once synthesized, 17(S),18(R)-EETeTr undergoes several primary metabolic fates:
The balance between biosynthesis (CYP epoxygenation) and inactivation (primarily sEH hydrolysis) critically regulates the local concentrations and thus the biological activity of 17(S),18(R)-EETeTr within cardiovascular tissues [1].
Table 1: Primary Metabolic Pathways of 17(S),18(R)-EETeTr
Pathway | Enzyme(s) Involved | Primary Product(s) | Functional Consequence |
---|---|---|---|
Epoxide Hydrolysis | Soluble Epoxide Hydrolase (sEH) | 17(S),18(R)-DiHETE | Inactivation / Reduced bioactivity |
β-Oxidation | Acyl-CoA dehydrogenases etc. | Chain-shortened dicarboxylic acids | Catabolism / Elimination |
ω- or ω-1-Hydroxylation | CYP4A/F enzymes | 19- or 20-Hydroxy-17(S),18(R)-EETeTr | Potential further metabolism/activity |
Esterification into Lipids | Acyl-CoA synthetases/transferases | Phospholipid-esterified 17(S),18(R)-EETeTr | Storage / Reservoir |
CAS No.: 112484-85-2
CAS No.: 10606-14-1